Cytisine

Description

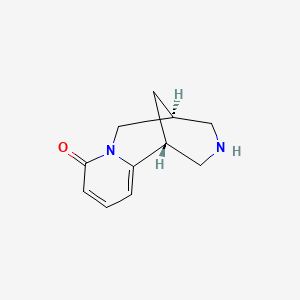

Cytisine (1, [(1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2a)(1,5)diazocin-8-one]) is a quinolizidine alkaloid found in plants of the Fabaceae family, such as Laburnum and Cytisus. It acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), with a chemical structure and mechanism akin to nicotine but with weaker peripheral effects (e.g., cardiovascular) . Clinically, this compound has been used since the 1960s for smoking cessation, offering comparable efficacy to nicotine replacement therapy (NRT) at a lower cost .

Properties

IUPAC Name |

(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJTVLIZGCUXLD-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6047-01-4 (hydrochloride) | |

| Record name | Cytisinicline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883395 | |

| Record name | Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 218 °C at 2 mm Hg | |

| Record name | Cytisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform; practically insoluble in petroleum ether, Soluble in 1.3 parts water, In water, 4.39X10+5 mg/L at 16 °C | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic prisms from acetone, Solid | |

CAS No. |

485-35-8 | |

| Record name | Cytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytisinicline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTISINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytisine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTISINICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53S5U404NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152-153, 152-153 °C (sublimes), MP: 155 °C | |

| Record name | Cytisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYTISINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Alkaline Aqueous Extraction

The isolation of cytisine from plant biomass, such as Laburnum anagyroides seeds, traditionally relies on alkaline aqueous extraction. In this method, ground plant material is treated with a sodium hydroxide solution (pH 10–12) to liberate this compound from its salt forms. The alkaline slurry is then filtered, and the supernatant is subjected to liquid-liquid extraction using food-grade rapeseed oil. This edible vegetable oil selectively partitions this compound due to its intermediate polarity, achieving a recovery efficiency of 78–85% under optimal conditions.

Acid-Base Partitioning for Purification

Following initial extraction, the this compound-enriched rapeseed oil undergoes acid treatment with 3% sulfuric acid (w/w), converting the free base into this compound sulfate, which partitions into the aqueous phase. Subsequent alkalization with ammonia (pH 11) liberates this compound, enabling its extraction into dichloromethane with methanol as a co-solvent to mitigate emulsion formation. After solvent evaporation, crude this compound is obtained with a purity of 92–95%, necessitating further recrystallization from ethanol-water mixtures for pharmaceutical-grade material.

Synthetic Organic Approaches

Aza-Michael Addition Strategy

Modern syntheses often employ intramolecular aza-Michael additions to construct this compound’s tricyclic core. As demonstrated by Gallagher et al., bromopyridine derivatives undergo alkylation with 1-bromo-2-iodopropene, followed by ester reduction and Mitsunobu reaction to install the critical secondary amine. The pivotal aza-Michael cyclization is highly solvent-dependent:

| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Bromopyridine 3 | KOtBu | THF | -40 | 16 | 68 |

| 2 | Tosylate 8a | DBU | Toluene | 110 | 2 | 72 |

| 3 | Mesylate 9d | Et3N | CH2Cl2 | 25 | 24 | 58 |

Adapted from intramolecular aza-Michael addition optimization.

Notably, the use of 1,8-diazabicycloundec-7-ene (DBU) in toluene at 110°C maximizes cyclization efficiency (72% yield), while polar solvents like tetrahydrofuran (THF) favor stepwise alkylation.

Ring-Closing Metathesis (RCM)

O’Brien’s synthesis leverages Grubbs’ second-generation catalyst to form the piperidine ring via RCM. Starting from a bis-pyridine precursor, selective hydrogenation of the pyridine ring followed by metathesis yields the cis-fused tricyclic structure in 35% overall yield. This approach circumvents stereochemical complications associated with traditional cyclizations but requires stringent anhydrous conditions and argon atmospheres.

Key Reaction Mechanisms

Stereochemical Control in Piperidine Formation

The configuration of this compound’s C3 and C5 stereocenters is dictated by the choice of base during enolate alkylation. Evans’ oxazolidinone auxiliaries induce high diastereoselectivity (dr > 10:1) when coupled with bromoalkene electrophiles. For instance, imide 15 (derived from (R)-oxazolidinone) reacts with 1-bromo-2-iodopropene to afford the (3R,5S) configuration exclusively, as confirmed by X-ray crystallography.

$$

\begin{aligned}

&\text{Imide 15} + \text{1-bromo-2-iodopropene} \xrightarrow{\text{LiHMDS, THF}} \

&\text{(3R,5S)-Cytisine precursor} \quad (\text{95\% ee})

\end{aligned}

$$

Reductive Amination for N-Heterocycle Closure

Govindachari’s classical route employs LiAlH4-mediated reduction of a quinolizinone intermediate to install the primary amine, followed by PBr3-assisted cyclization. Despite its historical significance, this method suffers from low yields (4–6%) due to competing elimination pathways and necessitates harsh acidic conditions.

Advanced Techniques and Yield Optimization

Electrospinning for Sustained Release Formulations

Recent innovations integrate this compound into poly(3-hydroxybutyrate) (P3HB) fibers via electrospinning. A 15% (w/w) this compound-P3HB solution in 2,2,2-trifluoroethanol, doped with citric acid (0.3% w/v), produces nanofibers with 89% drug encapsulation efficiency. Differential scanning calorimetry (DSC) reveals that this compound disrupts P3HB crystallinity, reducing the melting enthalpy from 80 J/g to 52 J/g, thereby enhancing sustained release profiles.

Catalytic Asymmetric Synthesis

Coe’s five-step asymmetric synthesis remains the benchmark for enantiopure this compound production. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Cytisine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Efficacy in Smoking Cessation

Numerous studies have established cytisine's effectiveness in aiding smoking cessation. A systematic review and meta-analysis indicated that this compound increases the likelihood of quitting smoking by over twofold compared to placebo . The following table summarizes key findings from various randomized controlled trials (RCTs) assessing this compound's efficacy:

Comparative Effectiveness

When comparing this compound to other smoking cessation aids, such as varenicline and nicotine replacement therapies, findings suggest that while this compound is effective, it may not outperform varenicline in all scenarios. For instance, one study reported that this compound had an abstinence rate of 50.5% compared to 55.9% for varenicline after six months . However, this compound demonstrated a more favorable safety profile with fewer adverse events reported .

Safety Profile

This compound is generally well-tolerated with a benign safety profile. Adverse events are typically mild and include symptoms such as nausea and abnormal dreams . The ratio of adverse events in this compound-treated groups was significantly lower than that reported for varenicline users, indicating a potential preference for this compound based on tolerability .

Future Research Directions

Emerging research suggests that this compound could extend beyond smoking cessation to address other forms of addiction, including e-cigarette dependence and potentially other substance use disorders . The ongoing studies aim to explore the broader implications of this compound's pharmacological properties and its role in comprehensive addiction treatment strategies.

Mechanism of Action

Cytisine acts as a partial agonist of nicotinic acetylcholine receptors, particularly the α4β2 subtype . By binding to these receptors, this compound stimulates dopamine release, which helps alleviate nicotine cravings and withdrawal symptoms . This mechanism is similar to that of nicotine, but this compound has a lower efficacy, making it a safer alternative for smoking cessation .

Comparison with Similar Compounds

Cytisine vs. Nicotine

- Structural and Pharmacological Similarities : Both compounds share a bicyclic structure and bind to nAChRs, particularly α4β2 subtypes. However, this compound has higher α4β2 affinity (Ki = 0.91–3.9 nM) compared to nicotine (Ki = 1–10 nM) .

- Functional Differences : this compound induces weaker peripheral effects (e.g., cardiovascular) but comparable dopamine release in the striatum . In operant behavioral studies, nicotine is 3-fold more potent than this compound in suppressing food-motivated responses in mice, likely due to this compound’s lower brain penetration (plasma/brain ratio = 0.11 vs. 3.9 for varenicline) .

This compound vs. Varenicline

- Receptor Affinity : Both are α4β2 partial agonists, but varenicline exhibits higher brain bioavailability and longer receptor occupancy .

- Clinical Efficacy : this compound shows moderate efficacy vs. placebo (absolute abstinence increase: 5.1% at 6 months) but lower certainty vs. varenicline (6.2% increase vs. NRT) .

- Side Effects : this compound’s rapid brain efflux reduces central side effects, whereas varenicline’s prolonged action may increase nausea and neuropsychiatric risks .

This compound vs. N-Methylthis compound

- Chemical Properties : N-Methylthis compound, a this compound derivative, shares high polarity but differs in chromatographic retention (strongest on SCX columns with formic buffer) .

- Biological Activity : Unlike this compound, N-methylthis compound shows negligible cytotoxicity against cancer cell lines (e.g., FaDu, MCF-7) up to 500 µM, suggesting structural modifications alter bioactivity .

This compound Derivatives

- 10-Methylthis compound (Compound 15) : Retains α4β2 affinity (Ki = 0.91 nM) but loses potency at α3β4 and α7 subtypes, enhancing subtype selectivity .

- 3-Phenylthis compound (Compound 4) : Reduces α4β2 affinity 1000-fold (Ki = 128 nM) but improves selectivity over α3β4 .

- Heteroaryl-Substituted Derivatives (Compounds 5, 6) : Introduce pyridyl groups to boost α4β2 affinity (Ki = 0.91–3.9 nM) but compromise α3β4 selectivity .

Pharmacokinetic and Pharmacodynamic Insights

- Brain Penetration : this compound’s low plasma/brain ratio (0.11) vs. varenicline (3.9) limits central effects despite similar oral bioavailability .

- Receptor Subtype Selectivity : this compound preferentially binds α4β2 and α6β2 subtypes, while nicotine and varenicline interact with broader subtypes (e.g., α3β4, α7) .

- Metabolism: Limited data exist, but this compound’s rigid structure may reduce metabolic degradation compared to nicotine .

Biological Activity

Cytisine is a natural alkaloid primarily derived from the seeds of Laburnum anagyroides, belonging to the Leguminosae family. It has been recognized for its significant pharmacological properties, particularly in the context of smoking cessation, but its biological activity extends beyond this application. This article provides a comprehensive overview of this compound's biological activities, including its mechanisms of action, pharmacological effects, and recent research findings.

This compound functions primarily as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is crucial for its efficacy in promoting smoking cessation by mimicking nicotine's effects while reducing withdrawal symptoms. This compound exhibits a higher affinity for these receptors compared to nicotine, making it an effective alternative in nicotine replacement therapies .

Key Mechanisms:

- Neuroprotective Effects : this compound has shown potential neuroprotective properties through its modulation of nAChRs, influencing various neurological pathways associated with mood regulation and addiction .

- Regulation of Mood and Behavior : Studies indicate that this compound can affect mood and behavioral patterns, potentially aiding in conditions related to anxiety and depression .

- Influence on Autonomic Functions : The compound also plays a role in regulating autonomic nervous system functions, impacting cardiovascular health and food intake .

Pharmacological Properties

Recent studies have explored the diverse pharmacological activities of this compound beyond its use in smoking cessation. These include:

- Antimicrobial Activity : this compound derivatives have demonstrated antibacterial effects against various pathogens, including Staphylococcus aureus, with some compounds showing comparable efficacy to established antibiotics like gentamicin .

- Analgesic Activity : In vivo studies indicate that certain this compound derivatives exhibit analgesic properties, although they may not reach the efficacy levels of traditional analgesics like sodium diclofenac .

- Antiviral Activity : Preliminary research suggests potential antiviral effects, warranting further investigation into this compound's role in combating viral infections .

Case Studies and Research Findings

Recent clinical trials and studies have provided valuable insights into the effectiveness and safety profile of this compound. Below is a summary of notable findings:

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective in quantifying cytisine's binding affinity to α4β2 nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Radioligand displacement assays using [³H]-cytisine or [³H]-epibatidine are standard for measuring binding affinity (Ki). Functional activity can be assessed via electrophysiological recordings in oocytes expressing human α4β2 nAChRs. Computational docking studies using cryo-EM structures of receptor subtypes provide mechanistic insights into binding pocket interactions .

Q. How do preclinical models (e.g., rodent self-administration) evaluate this compound's efficacy in reducing nicotine dependence?

- Methodological Answer : Protocols involve chronic nicotine exposure followed by this compound administration, measuring reductions in nicotine-seeking behavior. Key metrics include withdrawal symptom severity (e.g., somatic signs) and conditioned place aversion. Dose-response curves should account for this compound's partial agonism and short half-life (~4.8 hrs in rats) .

Q. What pharmacokinetic parameters must be prioritized in cross-species studies of this compound?

- Methodological Answer : Focus on bioavailability, plasma half-life (t½), and metabolic clearance. Rodent studies should parallel human-relevant routes (e.g., oral vs. sublingual). LC-MS/MS assays for quantifying this compound in plasma and brain tissue are critical for correlating exposure with receptor occupancy .

Advanced Research Questions

Q. How can contradictory findings on this compound's efficacy in female versus male subjects be resolved methodologically?

- Methodological Answer : Stratify clinical or preclinical trials by sex, controlling for hormonal cycles (e.g., estrus phase in rodents). Use mixed-effects models to analyze sex-specific pharmacokinetic/pharmacodynamic (PK/PD) differences. Meta-analyses of existing trials should apply heterogeneity tests (e.g., I² statistic) to identify bias .

Q. What computational frameworks best predict this compound's off-target effects on non-α4β2 nAChR subtypes (e.g., α7, α3β4)?

- Methodological Answer : Molecular dynamics simulations paired with free-energy perturbation (FEP) calculations can model binding stability. High-throughput screening against receptor panels (e.g., FLIPR assays) validates predictions. Machine learning models trained on structural fingerprints may prioritize subtypes for experimental validation .

Q. How should researchers design studies to address gaps in this compound's human pharmacokinetics and brain penetration?

- Methodological Answer : Combine PET imaging with [¹¹C]-cytisine to quantify brain receptor occupancy in primates. Microdialysis in rodent brains can measure extracellular this compound levels. Population PK models integrating covariates (e.g., BMI, CYP2A6 genotype) improve translational relevance .

Methodological Considerations for Data Synthesis

Q. What systematic review strategies are optimal for synthesizing this compound's efficacy across heterogeneous smoking cessation trials?

- Methodological Answer : Apply PRISMA guidelines with PICO framework: Population (smokers), Intervention (this compound), Comparator (varenicline/placebo), Outcome (abstinence rates). Use random-effects meta-analysis to pool risk ratios (RR), assessing publication bias via funnel plots .

Q. How can in vitro and in vivo data on this compound's receptor selectivity be reconciled with clinical outcomes?

- Methodological Answer : Develop quantitative systems pharmacology (QSP) models linking receptor occupancy (from in vitro Ki) to behavioral outcomes. Bayesian hierarchical models can account for interspecies variability in receptor expression and metabolic rates .

Tables for Key Data Integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.